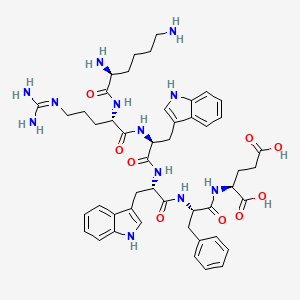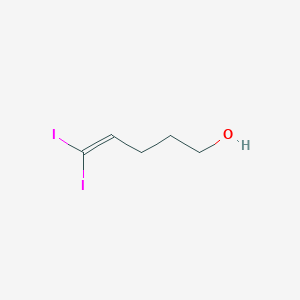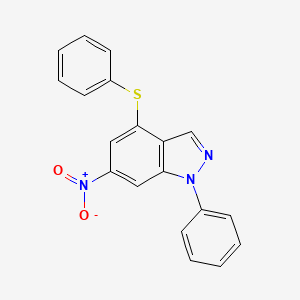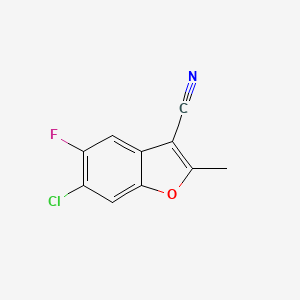![molecular formula C21H20FN3O2 B14217861 Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- CAS No. 832102-89-3](/img/structure/B14217861.png)
Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- is a complex organic compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-, can be achieved through various methods. Some of the classical synthetic routes include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods involve the use of different starting materials and catalysts to construct the quinoline scaffold.
For instance, the Friedländer synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The Skraup synthesis, on the other hand, involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and efficient methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to optimize yield, reduce environmental impact, and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and various oxidizing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while electrophilic substitution can introduce various functional groups onto the quinoline ring .
Wissenschaftliche Forschungsanwendungen
Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s unique structure allows it to bind to these enzymes and disrupt their function, making it effective against various bacterial infections.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- include other quinoline derivatives such as:
- 2-(4-fluorophenyl)quinoline
- 6-fluoro-2-cyanoquinolone
- 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
What sets Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
832102-89-3 |
|---|---|
Molekularformel |
C21H20FN3O2 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2-[[4-(4-fluorophenyl)piperidin-1-yl]methyl]-6-nitroquinoline |
InChI |
InChI=1S/C21H20FN3O2/c22-18-4-1-15(2-5-18)16-9-11-24(12-10-16)14-19-6-3-17-13-20(25(26)27)7-8-21(17)23-19/h1-8,13,16H,9-12,14H2 |
InChI-Schlüssel |
AALAFRCTXXQRKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=C(C=C2)F)CC3=NC4=C(C=C3)C=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol](/img/structure/B14217784.png)

![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole](/img/structure/B14217792.png)
![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)

![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)

![5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine](/img/structure/B14217863.png)

